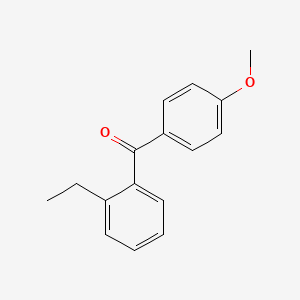
2-Ethyl-4'-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 and a melting point between 33-35°C .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-4’-methoxybenzophenone consists of a central carbonyl group (C=O) flanked by a 2-ethylphenyl group and a 4-methoxyphenyl group . The InChI code for this compound is 1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 .Physical And Chemical Properties Analysis
2-Ethyl-4’-methoxybenzophenone has a molecular weight of 240.3 . It has a melting point between 33-35°C . The compound is likely to be solid at room temperature given its melting point.Applications De Recherche Scientifique
Environmental Detection and Analysis
Solid-phase extraction and LC-MS/MS for Environmental Water Samples : A procedure was developed to determine derivatives of 2-hydroxybenzophenone, used as UV absorbers, in water samples. This method involved solid-phase extraction cartridges and liquid chromatography-tandem mass spectrometry, highlighting the compound's presence in aquatic environments, especially in raw wastewater samples, where it was poorly removed in sewage treatment plants (Negreira et al., 2009).
HPLC for Determining Sunscreen Agents in Cosmetic Products : A method was developed for the quantitative determination of sunscreen agents, including 2-hydroxy 4-methoxybenzophenone, in cosmetic products. This method used reversed-phase high-performance liquid chromatography with UV detection, demonstrating the compound's significance in cosmetic analysis (Li, Kang, & Wu, 2000).
Biomedical and Pharmaceutical Research
Antimicrobial and Antioxidant Studies : Synthesis of lignan conjugates via cyclopropanation included the study of compounds for their antimicrobial and antioxidant activities. This research provides insights into the potential pharmaceutical applications of compounds related to 2-Ethyl-4'-methoxybenzophenone (Raghavendra et al., 2016).
Induction of Apoptosis in Cancer Research : A study on 2,4′,6-Trihydroxy-4-methoxybenzophenone isolated from Phaleria macrocarpa fruits showed its ability to inhibit cell proliferation in HT-29 human colon carcinoma cell lines, suggesting its potential in cancer treatment research (Lay, Karsani, & Malek, 2014).
Environmental Toxicology
Stability in Chlorinated Water and Identification of By-Products : Research on the stability of UV filters, including 2-hydroxy-4-methoxybenzophenone (BP-3), in chlorinated water identified halogenated by-products, providing important data for environmental toxicology and water treatment studies (Negreira et al., 2008).
Safety And Hazards
Orientations Futures
While specific future directions for 2-Ethyl-4’-methoxybenzophenone are not mentioned in the available resources, similar compounds like benzophenones are being scrutinized due to controversies about their environmental impact and safety profile . This suggests that future research may focus on developing safer and more environmentally friendly alternatives.
Propriétés
IUPAC Name |
(2-ethylphenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-6-4-5-7-15(12)16(17)13-8-10-14(18-2)11-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXRDBZVLJWIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492458 |
Source


|
| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4'-methoxybenzophenone | |
CAS RN |
341022-06-8 |
Source


|
| Record name | (2-Ethylphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


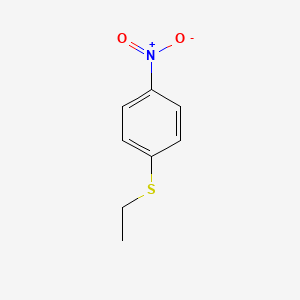

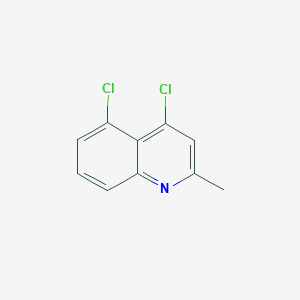
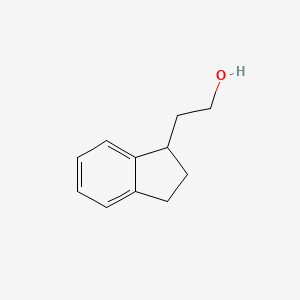
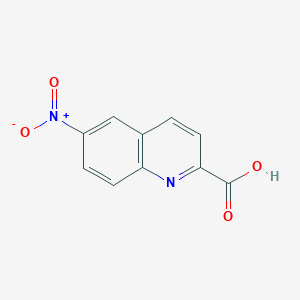



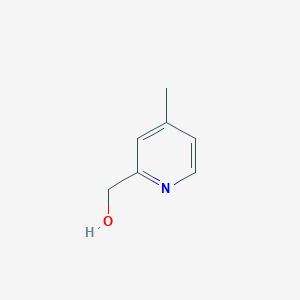
![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)


